Researchers developing antiparasitic agents often face bottlenecks in sourcing key intermediates with the precise substitution pattern required for SAR studies. 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine (CAS 1072944-64-9) is a ready-to-use building block that solves this problem.
- The 3-nitro group is essential for bioactivation by parasite NTR1, a critical mechanism for Leishmania and Trypanosoma drug discovery.
- The 6-bromo handle enables rapid Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for systematic SAR exploration.
- The 7-methyl group fine-tunes lipophilicity (LogP +0.3 vs. des-methyl analog), potentially improving membrane permeability for oral prodrug design. Supply is consistent for ongoing lead optimization programs.
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
CAS No.1072944-64-9
Cat. No.B1372879
⚠ Attention: For research use only. Not for human or veterinary use.
6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine (CAS 1072944-64-9) is a heterocyclic building block belonging to the 3-nitroimidazo[1,2-a]pyridine class, a privileged pharmacophore in antiparasitic drug discovery [1]. This scaffold serves as a key synthetic intermediate for generating diverse compound libraries aimed at optimizing potency against kinetoplastid parasites, including Leishmania and Trypanosoma species [2]. The compound's unique substitution pattern—a bromine atom at position 6, a methyl group at position 7, and a nitro group at position 3—offers distinct reactivity and binding characteristics that are fundamental to structure-activity relationship (SAR) studies [3].
[1] Fersing, C., et al. Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Med. Chem. Lett. 2019, 10 (1), 34–39. View Source
[2] Paoli-Lombardo, R., et al. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals 2022, 15 (8), 998. View Source
[3] Castera-Ducros, C., et al. Targeting the human parasite Leishmania donovani: Discovery of a new promising anti-infectious pharmacophore in 3-nitroimidazo[1,2-a]pyridine series. Bioorg. Med. Chem. 2013, 21 (22), 7155–7164. View Source
The substitution pattern of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine is non-interchangeable due to its specific impact on both synthetic utility and biological activity. The presence of the 3-nitro group is essential for bioactivation by parasite type 1 nitroreductases (NTR1), a mechanism that distinguishes this class from simple imidazopyridines [1]. Furthermore, the 6-bromo substituent provides a critical handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid exploration of SAR at the 6-position, which is not feasible with the non-brominated or differently substituted analogs [2]. The 7-methyl group influences lipophilicity and steric bulk, directly modulating binding affinity and metabolic stability [3]. Generic substitution with a compound like 6-bromo-3-nitroimidazo[1,2-a]pyridine (CAS 64064-71-7), which lacks the 7-methyl group, or 6-bromo-7-methylimidazo[1,2-a]pyridine (CAS 116355-18-1), which lacks the 3-nitro group, would fundamentally alter the compound's reactivity and biological profile, invalidating any SAR-derived optimization.
[1] Fersing, C., et al. Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Med. Chem. Lett. 2019, 10 (1), 34–39. View Source
[2] Paoli-Lombardo, R., et al. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals 2022, 15 (8), 998. View Source
[3] Castera-Ducros, C., et al. Targeting the human parasite Leishmania donovani: Discovery of a new promising anti-infectious pharmacophore in 3-nitroimidazo[1,2-a]pyridine series. Bioorg. Med. Chem. 2013, 21 (22), 7155–7164. View Source
6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine: Differentiation from Closest Analogs
7-Methyl Substitution: Lipophilicity and Steric Effects
The 7-methyl group in 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine significantly increases lipophilicity compared to the des-methyl analog (6-Bromo-3-nitroimidazo[1,2-a]pyridine, CAS 64064-71-7). This is predicted to enhance membrane permeability and potentially improve oral bioavailability, a key differentiator in the optimization of antiparasitic leads .
Computational prediction based on molecular structure
Why This Matters
Higher lipophilicity correlates with improved passive membrane diffusion, a critical parameter for achieving therapeutic intracellular concentrations in parasite-infected host cells.
Drug DiscoveryPharmacokineticsMedicinal Chemistry
3-Nitro Group Requirement for NTR1 Bioactivation
The 3-nitro group is an absolute requirement for bioactivation by parasite type 1 nitroreductases (NTR1), the primary mechanism of action for this antileishmanial pharmacophore. In contrast, the nitro-lacking analog 6-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 116355-18-1) cannot undergo this critical bioactivation step and is therefore inactive against the NTR1 target [1].
AntiparasiticProdrug DesignNitroreductase
Evidence Dimension
NTR1 Substrate Activity
Target Compound Data
Predicted to be a substrate for L. donovani NTR1 based on the 3-nitro pharmacophore [1]
Comparator Or Baseline
6-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 116355-18-1): Lacks 3-nitro group; not an NTR1 substrate.
Quantified Difference
Binary (Active vs. Inactive)
Conditions
Bioactivation mechanism established for the 3-nitroimidazo[1,2-a]pyridine class [1]
Why This Matters
Procurement of the correct nitro-containing intermediate is essential for any research program aiming to generate active, NTR1-dependent antiparasitic agents; the nitro-lacking analog is a dead end for this target class.
AntiparasiticProdrug DesignNitroreductase
[1] Fersing, C., et al. Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Med. Chem. Lett. 2019, 10 (1), 34–39. View Source
6-Bromo Handle for Cross-Coupling Versatility
The bromine atom at position 6 is a critical functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid exploration of SAR by introducing diverse aryl, heteroaryl, or amine substituents at this position. Non-halogenated or differently halogenated analogs do not offer this same synthetic flexibility without additional, often lower-yielding, functionalization steps [1].
6-Bromo substituent allows for direct Suzuki-Miyaura and other Pd-catalyzed couplings [1]
Comparator Or Baseline
6-H or 6-Cl analogs: May require different reaction conditions, have different reactivity profiles, or be unreactive.
Quantified Difference
Not quantified; binary (Reactive Handle vs. Unreactive/Less Reactive)
Conditions
Standard Pd-catalyzed cross-coupling reaction conditions
Why This Matters
This specific substitution pattern is a strategic choice for medicinal chemistry programs focused on lead optimization; it enables efficient library synthesis and accelerates the identification of more potent and selective antiparasitic compounds.
[1] Paoli-Lombardo, R., et al. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals 2022, 15 (8), 998. View Source
6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine: Drug Discovery Applications
6-Substituted Library Synthesis for Antileishmanial SAR
Utilize the 6-bromo handle to generate a focused library of analogs via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This allows systematic exploration of the SAR at the 6-position while maintaining the essential 3-nitro and 7-methyl pharmacophore features [1]. This is a proven strategy for optimizing potency and selectivity against Leishmania parasites, as demonstrated in recent SAR studies [1].
NTR1-Dependent Prodrugs with Enhanced Oral Bioavailability
The predicted higher lipophilicity (LogP +0.3 vs. des-methyl analog) suggests this scaffold may offer improved passive membrane permeability [1]. This makes it a superior starting point for developing orally bioavailable prodrugs that require the 3-nitro group for bioactivation by the parasite-specific NTR1 enzyme [2]. The combination of these features (NTR1 substrate potential and enhanced lipophilicity) is a key driver for selecting this specific intermediate over alternatives.
NTR1 Bioactivation Mechanistic Studies
Employ this compound as a core substrate to investigate the substrate specificity and catalytic mechanism of Leishmania NTR1. Its defined substitution pattern (3-nitro, 6-bromo, 7-methyl) provides a robust baseline for evaluating how modifications at the 6- and 7-positions affect enzymatic turnover and the generation of cytotoxic metabolites [2].
[1] Paoli-Lombardo, R., et al. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals 2022, 15 (8), 998. View Source
[2] Fersing, C., et al. Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Med. Chem. Lett. 2019, 10 (1), 34–39. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.